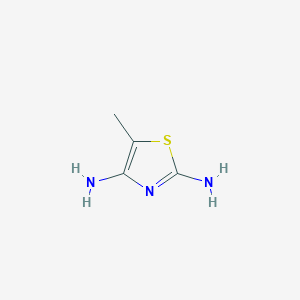

5-Methylthiazole-2,4-diamine

Description

Overview of Thiazole (B1198619) Heterocycles in Contemporary Chemical and Biological Research

Thiazole and its derivatives are fundamental building blocks in medicinal chemistry, recognized for their wide array of pharmacological activities. nih.govfabad.org.trbohrium.com The thiazole ring is a versatile scaffold found in numerous natural products and synthetic compounds, contributing to a broad spectrum of biological effects. wjrr.orgresearchgate.net This has led to their extensive investigation and application in the development of new drugs. kuey.netijsrst.com

The therapeutic potential of thiazole derivatives is vast, with demonstrated efficacy as:

Anticancer agents: Thiazole-containing compounds are integral to several clinically used anticancer drugs, including Dasatinib and Dabrafenib. nih.govnih.gov They have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. kuey.nettandfonline.com

Antimicrobial agents: The thiazole nucleus is a key component in many antibacterial and antifungal drugs. nih.govresearchgate.net

Anti-inflammatory agents: Thiazole derivatives have exhibited significant anti-inflammatory properties. fabad.org.trbohrium.com

Antiviral agents: Research has highlighted the potential of thiazole compounds in combating viral infections. nih.govresearchgate.net

The structural features of the thiazole ring allow for diverse chemical modifications, enabling the synthesis of a vast library of derivatives with tailored biological activities. wjrr.orgfabad.org.tr This adaptability has made thiazoles a privileged scaffold in drug discovery, with over 18 FDA-approved drugs containing this heterocyclic moiety. fabad.org.trmdpi.com

| Drug Name | Therapeutic Area | Reference |

|---|---|---|

| Dasatinib | Anticancer (Leukemia) | researchgate.net |

| Dabrafenib | Anticancer (Melanoma) | nih.gov |

| Ritonavir | Antiviral (HIV) | nih.gov |

| Sulfathiazole | Antimicrobial | researchgate.net |

| Pramipexole | Anti-Parkinson's | nih.gov |

| Nizatidine | Gastroesophageal Reflux Disease | nih.gov |

The Significance of Diaminothiazole Scaffolds in Drug Discovery and Development

The diaminothiazole scaffold, particularly the 2,4-diaminothiazole core, is a highly valued structural motif in medicinal chemistry. This arrangement of amino groups on the thiazole ring provides crucial hydrogen bonding capabilities, allowing these molecules to effectively interact with various biological targets. nih.govacs.org

Diaminothiazole derivatives have demonstrated significant potential as inhibitors of several key enzymes implicated in disease, most notably cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK3β). acs.orgnih.gov Inhibition of these kinases is a promising therapeutic strategy for a range of conditions, including cancer and neurodegenerative diseases like Alzheimer's. nih.govtdl.org

Research has shown that small molecules based on the diaminothiazole class can act as potent inhibitors of CDK5 and GSK3β, which are involved in the hyperphosphorylation of the tau protein, a hallmark of several tauopathies. nih.govtdl.org Furthermore, diaminothiazole-based compounds have been developed as highly potent and selective inhibitors of CDK2, a key regulator of the cell cycle, highlighting their potential as anticancer agents. acs.orgnih.gov The development of these inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. nih.govacs.org

Research Landscape and Emerging Trends for 5-Methylthiazole-2,4-diamine and its Structural Analogues

The research landscape for this compound and its analogues is dynamic, with a focus on synthesizing novel derivatives and evaluating their biological activities across various therapeutic areas. A key trend is the use of this scaffold as a building block for more complex molecules with enhanced potency and target specificity. journalijar.comacs.org

One area of active investigation is the development of 2,4-diaminothiazole derivatives for the treatment of parasitic diseases like Human African Trypanosomiasis (HAT). nih.govacs.orgresearchgate.net Researchers have developed potent inhibitors of Trypanosoma brucei, the causative agent of HAT, based on this scaffold. nih.govresearchgate.net These studies often involve optimizing the pharmacokinetic properties of the compounds, including their ability to cross the blood-brain barrier to treat the meningoencephalitic stage of the infection. nih.govacs.org

In the realm of cancer research, new series of compounds bearing the 2,4-diaminothiazole moiety are being designed and synthesized. For instance, coumarin-containing compounds with a 2,4-diaminothiazole-5-carbonyl scaffold have shown promising cytotoxic effects against various cancer cell lines. nih.gov Similarly, derivatives of 5-methyl-4-phenylthiazole have been studied for their anticancer activity. informahealthcare.com

Furthermore, the synthesis of novel 2-amino-5-methylthiazole (B129938) derivatives containing other heterocyclic rings, such as 1,3,4-oxadiazole, has yielded compounds with significant antioxidant activity. nih.gov The exploration of such hybrid molecules represents a growing trend aimed at developing multifunctional therapeutic agents.

| Derivative Class | Therapeutic Target/Application | Key Findings | Reference |

|---|---|---|---|

| 2,4-Diaminothiazoles | Human African Trypanosomiasis (HAT) | Potent inhibitors of Trypanosoma brucei with some compounds showing blood-brain barrier penetration. | nih.govacs.org |

| Coumarin-bearing 2,4-diaminothiazole-5-carbonyls | Anticancer | Demonstrated good cytotoxic effects against MCF-7, HepG2, and SW480 cancer cell lines. | nih.gov |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | Anticancer | Showed anticancer activity, with structural elucidation performed by NMR and LC-MS/MS. | informahealthcare.com |

| 2-Amino-5-methylthiazole derivatives with 1,3,4-oxadiazole-2-thiol | Antioxidant | Exhibited significant radical scavenging potential. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-thiazole-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-3(5)7-4(6)8-2/h5H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZFNCWQAZKTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601395 | |

| Record name | 5-Methyl-1,3-thiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777798-22-8 | |

| Record name | 5-Methyl-1,3-thiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Rational Design and Synthesis of 5 Methylthiazole 2,4 Diamine Derivatives and Bioisosteres

Strategic Modifications of the Thiazole (B1198619) Ring System

The thiazole ring offers multiple positions for substitution, allowing for fine-tuning of its biological profile. nih.govekb.eg While the amino groups at C2 and C4 are common sites for derivatization, modifications at other positions of the heterocycle are also a key strategy. For instance, research has shown that introducing or altering substituents at the C5 position can significantly impact biological activity. researchgate.netresearchgate.net Studies on N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines revealed that substituents on the C4 or C5 position of the thiazole moiety were generally beneficial for cyclin-dependent kinase 2 (CDK2) inhibition. acs.org Specifically, replacing a hydrogen at the C5-thiazole position with a methyl group led to a significant enhancement in CDK2 inhibitory activity. acs.org

| Modification Strategy | Position | Example Substituent/Replacement | Rationale/Observed Effect | Reference |

| Substitution | C5 | Methyl (-CH3) | Enhanced CDK2 inhibitory activity. | acs.org |

| Substitution | C4 / C5 | Various substituents | Generally beneficial for CDK2 inhibition. | acs.org |

| Bioisosteric Replacement | Thiazole Ring | Oxazole (B20620), Pyrazole (B372694) | To probe the necessity of the thiazole core for biological activity. Thiazole proved superior for CDK2/9 inhibition in the studied series. | acs.org |

| Bioisosteric Replacement | Thiazole Ring | Imidazole, Triazole | Acted as successful bioisosteres for a pyrazole motif in developing CB1 receptor antagonists. | researchgate.net |

Derivatization at the Amino Functionalities

The primary and secondary amino groups at the C2 and C4 positions of the thiazole ring are highly reactive and represent key handles for chemical derivatization. ias.ac.inmdpi.com These functionalities can readily undergo a variety of chemical transformations, allowing for the introduction of diverse structural motifs to explore the structure-activity relationship (SAR). tandfonline.com

Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amide linkages. This was demonstrated in early studies where 4-methyl-5-aminothiazole was acetylated using acetic anhydride. ias.ac.in

Schiff Base Formation: Condensation with various aldehydes and ketones to form imines (-CH=N-). This is a widely used method to create extensive libraries of derivatives. For instance, 2-amino-5-methylthiazole (B129938) derivatives have been condensed with substituted aldehydes to produce Schiff bases that were subsequently evaluated for antioxidant activity. nih.gov In another study, 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were synthesized, where the C2-amino group forms an imino linkage as part of a larger hybrid structure. nih.gov

Reaction with Isothiocyanates: Formation of thiourea (B124793) derivatives.

Alkylation: Introduction of alkyl groups, although this is less common than acylation or Schiff base formation for this scaffold.

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize active hydrogens on amino groups, typically for analytical purposes such as gas chromatography-mass spectrometry (GC-MS), highlighting the reactivity of these groups. chemcoplus.co.jpsigmaaldrich.com

| Derivatization Reaction | Reagent Type | Functional Group Formed | Example Application | Reference |

| Acetylation | Acetic Anhydride | Acetamido | Synthesis of 4-methyl-5-acetaminothiazole. | ias.ac.in |

| Schiff Base Formation | Substituted Aldehydes | Imine (-CH=N-) | Synthesis of 5-((2-((2,4-dimethoxybenzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol. | nih.gov |

| Cyclocondensation | 2-chloropyrimidine | Aminopyrimidine | Synthesis of N4-(thiazol-2-yl)pyrimidine-2,4-diamine derivatives as CDK inhibitors. | acs.org |

| Imino Linkage | Thiazolidinone precursor | Iminothiazolidinone | Creation of 5-methylthiazole-thiazolidinone conjugates. | nih.gov |

Hybridization with Diverse Heterocyclic Nuclei (e.g., oxadiazoles, pyrazoles, quinolines)

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govnih.gov This approach aims to leverage the biological activities of the individual components, potentially leading to synergistic effects, improved affinity, or a broader spectrum of activity. The 5-methylthiazole-2,4-diamine scaffold has been successfully hybridized with a wide array of other heterocyclic systems. nih.gov

Oxadiazoles: A series of new 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and showed significant radical scavenging potential. nih.gov The synthesis involved building the oxadiazole ring from an acetohydrazide derivative of 2-amino-5-methylthiazole. nih.gov

Pyrazoles: Thiazole-pyrazole hybrids have been extensively explored. One approach involved the coupling of 1,5-dimethyl-1H-pyrazole-3-carbothioamide with 3-chloropentane-2,4-dione (B157559) to afford a 2-(pyrazol-3-yl)-5-acetyl-4-methyl-thiazole intermediate, which was then used to construct more complex hybrids. mdpi.com Other research has focused on conjugating 3,5-dithiophenylpyrazolyl scaffolds with 4-methylthiazole (B1212942) derivatives, yielding compounds with potent antibacterial efficiency. acs.org

Quinolines: Phenylthiazole-incorporated quinoline (B57606) derivatives have been developed, demonstrating the feasibility of linking these two important pharmacophores. mdpi.com In one study, quinazoline (B50416)–thiazole hybrids were synthesized and evaluated as potential antiproliferative and anti-angiogenic agents. nih.gov The synthesis involved the Hantzsch thiazole synthesis method, reacting a substituted thiosemicarbazide (B42300) with an α-haloketone to form the thiazole ring which was already attached to the quinazoline moiety. nih.gov

Other Heterocycles: The thiazole nucleus has been combined with numerous other rings, including pyrimidines, acs.org benzimidazoles, arkat-usa.org and thiazolidinones, nih.gov to generate novel compounds with a wide range of biological activities.

| Hybrid Partner | Linkage Strategy | Resulting Hybrid Scaffold | Targeted Biological Activity | Reference |

| 1,3,4-Oxadiazole | Built from thiazole acetohydrazide | 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | Antioxidant | nih.gov |

| Pyrazole | Hantzsch-type synthesis from pyrazole-carbothioamide | 2-(1,5-Dimethyl-1H-pyrazol-3-yl)-4-methyl-thiazole | Antiproliferative | mdpi.com |

| Quinoline/Quinazoline | Hantzsch synthesis using quinoline-thiosemicarbazide | Quinazoline-thiazole hybrid | Antiproliferative, Anti-angiogenic | nih.gov |

| Pyrimidine (B1678525) | Nucleophilic substitution | N-(Thiazol-2-yl)pyrimidin-4-amine | CDK2/9 Inhibition | acs.org |

| Thiazolidinone | Knoevenagel condensation | 2-(5-Methylthiazol-2-ylimino)thiazolidin-4-one | Anti-inflammatory | nih.gov |

| Benzimidazole | Condensation-cyclization | Thiazole-benzimidazole hybrid | Antimicrobial | arkat-usa.org |

Development of Coordination Complexes Involving Thiazole Ligands for Biological Applications

The thiazole ring contains both nitrogen and sulfur atoms, which are excellent donor atoms for coordinating with metal ions. nih.govspast.org This property allows for the development of metal-based drugs where the thiazole derivative acts as a ligand, chelating to a central metal ion such as copper (Cu), cobalt (Co), nickel (Ni), or zinc (Zn). researchgate.net The resulting coordination complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to changes in properties like solubility, lipophilicity, and the ability to interact with biological targets. mdpi.com

The synthesis of these complexes typically involves reacting a thiazole-based ligand with a suitable metal salt. nih.gov Spectroscopic analyses, such as FTIR, confirm coordination by observing shifts in the vibrational frequencies of the groups involved in binding, commonly the thiazole ring's nitrogen and sulfur atoms, as well as nitrogen atoms from other parts of the ligand, such as an imine group or a piperazine (B1678402) ring. nih.govresearchgate.net

For example, several studies have focused on copper(II) complexes with thiazole-based ligands, which have shown promising antimicrobial and anticancer activities. nih.govmdpi.com In one study, Schiff base ligands derived from 2-amino-5-methylthiazole were used to synthesize Co(II), Cu(II), Ni(II), and Zn(II) complexes that were subsequently investigated for their anticancer properties. researchgate.net The geometry of these complexes can vary, with studies reporting square planar and octahedral coordination environments depending on the metal ion and the specific ligand structure. researchgate.net The design of these complexes represents a promising avenue for creating novel metallodrugs for various therapeutic applications. spast.org

| Metal Ion | Ligand Type | Coordination Sites | Potential Application | Reference |

| Copper (Cu) | Thiazole-based derivatives | Thiazole S, Piperazine N | Breast anticancer, Antifungal, Antimicrobial | nih.gov |

| Copper (Cu) | Thiazole Schiff base | Azomethine N, Phenolic O | Antibacterial, Antifungal | spast.org |

| Cobalt (Co) | Thiazole Schiff base (from 2-amino-5-methylthiazole) | Imine N, Phenolic O | Anticancer | researchgate.net |

| Nickel (Ni) | Thiazole Schiff base (from 2-amino-5-methylthiazole) | Imine N, Phenolic O | Anticancer | researchgate.net |

| Zinc (Zn) | Thiazole Schiff base (from 2-amino-5-methylthiazole) | Imine N, Phenolic O | Anticancer | researchgate.net |

| Lanthanide (Ln) | 5-methylthiazole-amidopyridinate | Tridentate {N,N,N} | Catalyst Stability | researchgate.net |

Pharmacological Spectrum and Biological Activities of 5 Methylthiazole 2,4 Diamine and Its Derivatives

Antimicrobial Research Applications

Thiazole (B1198619) derivatives, including those related to 5-Methylthiazole-2,4-diamine, are recognized for their wide-ranging antimicrobial properties. researchgate.netresearchgate.net Research has shown these compounds to be effective against a variety of clinically relevant pathogens, including bacteria and fungi. researchgate.net The structural flexibility of the thiazole nucleus allows for the design of potent antimicrobial agents. nih.gov

Antibacterial Efficacy Against Clinically Relevant Strains

The antibacterial potential of thiazole derivatives has been investigated against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have demonstrated the activity of these compounds against stubborn strains like Methicillin-resistant Staphylococcus aureus (MRSA) and other clinically important bacteria such as Escherichia coli, Bacillus cereus, Staphylococcus epidermidis, and Salmonella typhimurium. mdpi.comnih.govmdpi.com

For instance, novel methylthiazole-based thiazolidinone derivatives have shown notable action against E. coli and B. cereus. mdpi.com Some of these derivatives even surpassed the effectiveness of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against resistant pathogens, including MRSA. mdpi.com Furthermore, certain thiazole-based Schiff bases have demonstrated significant antibacterial activity, particularly against S. aureus and Enterococcus faecalis, with some showing comparable MRSA inhibitory activity to linezolid (B1675486). researchgate.net The introduction of specific chemical groups to the thiazole ring, such as an aryldiazenyl unit, has been found to enhance antibacterial efficacy. researchgate.net

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Methylthiazole-based thiazolidinones | E. coli, B. cereus | Good antibacterial action | mdpi.com |

| Methylthiazole-based thiazolidinones | MRSA, P. aeruginosa | Outperformed ampicillin and streptomycin | mdpi.com |

| Imidazotriazole-incorporated thiazoles | Staphylococcus epidermidis | Exceeded activity of amphotericin B | mdpi.com |

| Thiazole-based Schiff bases | S. aureus, E. faecalis | High activity, with MIC/MBC up to 7.4/14.9 µM | researchgate.net |

| Thiazole-based Schiff bases | MRSA | Comparable inhibitory activity to linezolid (MIC/MBC up to 7.4/29.8 µM) | researchgate.net |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | S. pneumoniae, S. epidermidis, E. coli | MICs = 0.03–7.81 µg/mL | nih.gov |

| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles | S. aureus, S. faecalis, K. pneumoniae, E. coli | MICs = 0.5–8 µg/mL | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have shown promising antifungal properties. These compounds have been tested against a variety of fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus neoformans. researchgate.netnih.govrsc.org

Research has highlighted the effectiveness of phenylthiazole-based oxadiazole derivatives against resistant fungal strains. rsc.org One such derivative demonstrated potent activity against Candida albicans, Candida glabrata, and multidrug-resistant Candida auris, with its performance matching or even exceeding that of established antifungal drugs like fluconazole (B54011) and amphotericin B. rsc.org The combination of the thiazole scaffold with other heterocyclic rings, such as pyrazoline, has also yielded compounds with significant antifungal potential against Candida and Aspergillus species. nih.gov Furthermore, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have exhibited very strong antifungal effects against clinical isolates of C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Phenylthiazole-based oxadiazoles | C. albicans, C. glabrata, C. auris | Potent activity, outperforming fluconazole in some cases | rsc.org |

| 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoles | Cryptococcus neoformans | Moderate activity (IC50 = 15.6–125 µg/mL) | nih.gov |

| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles | Candida sp., Aspergillus sp. | Significant antimicrobial potential | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans (clinical isolates) | Very strong antifungal effect (MIC = 0.008–7.81 µg/mL) | nih.gov |

Antitubercular Activity Profiles

The 2-aminothiazole (B372263) series, to which this compound belongs, has demonstrated antibacterial activity against the significant global pathogen Mycobacterium tuberculosis. plos.org Researchers have synthesized and tested numerous analogs to explore the nature of this activity. plos.org

Studies have shown that while the C-2 position of the thiazole can be modified with various lipophilic substitutions, the C-4 position and the thiazole core are more sensitive to changes. plos.org This series of compounds exhibits good activity against the growth of M. tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs). plos.org A representative analog was found to be selective for mycobacterial species over other bacteria and was rapidly bactericidal against replicating M. tuberculosis. plos.org The mode of action does not seem to involve iron chelation, suggesting a different mechanism from some existing antitubercular drugs. plos.org

Antineoplastic and Antiproliferative Investigations

Derivatives of this compound have been a focal point of anticancer research, demonstrating significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. nih.gov

In Vitro Cytotoxicity against Diverse Human Cancer Cell Lines

A number of studies have reported the in vitro cytotoxicity of this compound derivatives against a range of human cancer cell lines. These include colon cancer lines (HCT-116, HT-29), liver cancer cells (HepG2), breast cancer cells (MCF-7), and prostate cancer cells (PC3), among others. acs.orgnih.gov

For example, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were found to be potent dual inhibitors of CDK2 and CDK9, demonstrating broad antitumor efficacy. acs.org One compound, in particular, showed better antiproliferative effects than a reference drug in HCT116, MCF-7, and HepG2 cell lines. acs.org Another study on thiazole analogs as VEGFR-2 inhibitors found that certain compounds were highly potent against HepG2, HCT-116, MCF-7, and HeLa cells. nih.gov The introduction of a 2,5-diamino-thiazole substituent at the 4-position of the thiazole nucleus resulted in very strong activity against MCF-7 cancer cells. nih.gov

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives

| Derivative | Cancer Cell Line(s) | IC50 Values | Reference(s) |

|---|---|---|---|

| 20a (N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamine) | HCT-116 | 0.462 µM | acs.org |

| 20a (N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamine) | MCF-7, HepG2, MV4–11, U87MG | 0.121 to 3.641 µM | acs.org |

| 3b (Thiazole analog) | MCF-7 | Very Strong Activity | nih.gov |

| 3b (Thiazole analog) | HePG-2, HCT-116, HeLa | Strong Efficacy | nih.gov |

| 10c (Thiazole analog) | HePG-2, HCT-116, MCF-7, HeLa | Potent Activity | nih.gov |

| 4-Methylthiazole (B1212942) | HL-60 (Leukemia) | Significant disruption of MMP, activation of caspase-3, and cytochrome c release | researchgate.net |

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction

The anticancer activity of this compound derivatives is often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death).

Mechanistic studies of a potent CDK2/9 dual inhibitor, compound 20a, revealed that it effectively suppressed both CDK2 and CDK9 proteins in the HCT116 cell line. acs.org This led to a G2/M phase cell cycle arrest by downregulating p-Cdc2 and cyclin B1 expressions. acs.org Furthermore, the compound induced apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the tumor suppressor p53 and cleaved PARP, a marker of apoptosis. acs.org Another study involving a copper(II) complex with a 2-amino-5-methylthiazole (B129938) ligand observed cell cycle arrest in the G2/M phase in several cancer cell lines. semanticscholar.org This arrest was likely associated with the inhibition of p34cdc2 kinase. semanticscholar.org

Inhibition of Key Kinase Pathways (e.g., CDK2, CDK9)

Derivatives of this compound have emerged as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial regulators of the cell cycle and gene transcription, respectively. Their dysregulation is often implicated in the pathogenesis of cancer, making them attractive targets for therapeutic intervention. acs.orgnih.gov

A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were designed and synthesized as highly potent dual inhibitors of CDK2 and CDK9. acs.org Notably, one of the most active compounds in this series, featuring a C5-methyl pyrimidine (B1678525), demonstrated significant inhibition of both CDK2 and CDK9 with IC50 values of 0.004 µM and 0.009 µM, respectively. This compound was found to be approximately two-fold more potent than the well-characterized CDK1/2/9 inhibitor, AZD5438. acs.org The introduction of a methyl group at the C5 position of the pyrimidine ring was found to be critical for enhancing the enzymatic potency, especially against CDK9. acs.org Further studies on this derivative revealed its relative selectivity for CDK2 and CDK9, with only three other kinases (Aurora A, GSK3α, and c-Src) showing more than 50% inhibition at a concentration of 1.0 µM. acs.org

Another study focused on 4-thiazol-2-anilinopyrimidine derivatives and their effects on CDK9 potency and selectivity. nih.govacs.org One of the most selective compounds from this series inhibited CDK9 with an IC50 of 7 nM and displayed over 80-fold selectivity for CDK9 versus CDK2. nih.govacs.org This selectivity is a significant finding, as targeting specific CDKs can lead to more focused therapeutic effects and potentially fewer side effects. The replacement of certain functional groups, such as a C5-carbonitrile with a C5-hydroxyl group, resulted in a significant loss of inhibitory activity against both CDK9 and CDK2, highlighting the structural sensitivity of these interactions. nih.govacs.org

Furthermore, a series of N2,N4-diphenylpyrimidine-2,4-diamines were identified as potent inhibitors of both CDK2 and CDK9. nih.gov The most potent inhibitors in this series, compounds 3g and 3c, exhibited IC50 values of 83 nM and 65 nM against CDK2 and CDK9, respectively. nih.gov These findings underscore the potential of the pyrimidine-2,4-diamine scaffold in developing effective CDK inhibitors.

Table 1: CDK2 and CDK9 Inhibition by this compound Derivatives

| Compound/Series | Target Kinase(s) | Key Findings | Reference(s) |

| N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines | CDK2, CDK9 | A compound with a C5-methyl pyrimidine showed IC50 values of 0.004 µM (CDK2) and 0.009 µM (CDK9), being more potent than AZD5438. acs.org | acs.org |

| 4-Thiazol-2-anilinopyrimidine derivatives | CDK9, CDK2 | A selective compound inhibited CDK9 with an IC50 of 7 nM and had over 80-fold selectivity versus CDK2. nih.govacs.org | nih.govacs.org |

| N2,N4-diphenylpyrimidine-2,4-diamines | CDK2, CDK9 | The most potent inhibitors, 3g and 3c, had IC50 values of 83 nM (CDK2) and 65 nM (CDK9), respectively. nih.gov | nih.gov |

Anti-inflammatory and Analgesic Efficacy

The anti-inflammatory and analgesic potential of 5-methylthiazole (B1295346) derivatives has been extensively investigated. These compounds often exert their effects through the modulation of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

A notable characteristic of some 5-methylthiazole derivatives is their selective inhibition of COX-1. nih.govnih.gov A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity and were found to be active only against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen (B1676952). nih.gov This selectivity is significant because while non-selective COX inhibitors are associated with gastrointestinal side effects, selective inhibition of COX-1 has been shown in some studies to not produce gastric lesions. nih.gov The docking studies of these compounds against the COX-1 active site identified the residue Arg 120 as being responsible for their activity. nih.gov

Further research on thiadiazole-based scaffolds, which share structural similarities, also identified potent and selective COX-1 inhibitors. nih.gov For instance, in a study of 5-adamantylthiadiazole-based thiazolidinone derivatives, the most active compounds as COX-1 inhibitors showed IC50 values of 1.08 µM and 1.12 µM, which were significantly lower than that of ibuprofen (B1674241) (12.7 µM) and naproxen (40.10 µM). nih.gov Importantly, these potent compounds did not cause any gastric damage. nih.gov

In contrast to their effects on COX enzymes, the investigated 5-methylthiazole-thiazolidinone conjugates did not show remarkable inhibitory activity against lipoxygenase (LOX). nih.gov The 5-lipoxygenase (5-LOX) pathway is another important route in the generation of inflammatory mediators. nih.gov While the tested thiazolidinone derivatives were potent COX-1 inhibitors, they failed to demonstrate significant LOX inhibition, indicating a specific mode of action for their anti-inflammatory effects. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of 5-Methylthiazole Derivatives

| Compound Series | Mechanism of Action | Key Findings | Reference(s) |

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Selective COX-1 Inhibition | Superior inhibitory effect on COX-1 compared to naproxen; no significant LOX inhibition. nih.gov | nih.gov |

| 5-Adamantylthiadiazole-based thiazolidinone derivatives | Selective COX-1 Inhibition | Highly potent COX-1 inhibitors (IC50 as low as 1.08 µM) with no gastric damage. nih.gov | nih.gov |

| 5-Methyl-2-phenylthiazole-4-substituted-heteroazoles | Anti-inflammatory, Analgesic | Moderate to good activity with low ulcerogenicity compared to diclofenac (B195802) sodium. core.ac.uk | core.ac.uk |

Antioxidant Capacity and Free Radical Scavenging Properties

Several derivatives of 5-methylthiazole have demonstrated significant antioxidant and free radical scavenging properties. nih.govlibrary.wales A series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using various assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.gov Compounds with electron-donating substituents on the aromatic ring, such as those with two methoxy (B1213986) groups or a methoxy and a hydroxyl group, showed significant scavenging effects. nih.gov The IC50 values for superoxide radical scavenging for this series ranged from 17.2 to 48.6 μg/mL. nih.gov

Another study on new thiazole derivatives also reported potent antioxidant activity. researchgate.net The search for effective antioxidants is crucial, as reactive oxygen species are implicated in a wide range of diseases. researchgate.net The ability of these thiazole derivatives to scavenge free radicals suggests their potential therapeutic application in conditions associated with oxidative stress.

Anticonvulsant Activity Assessment

The thiazole nucleus is a component of various compounds with anticonvulsant properties. nih.govtandfonline.comanalis.com.my Several studies have evaluated derivatives of 5-methylthiazole for their potential to control seizures. For instance, a series of 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives were synthesized and screened for their anticonvulsant activity using the maximal electroshock-induced seizure (MES) method in mice. wjpps.com Some of these compounds showed a moderate effect against seizures when compared to the standard drug phenytoin. wjpps.com

Other research on thiazole-bearing compounds has also shown promising anticonvulsant action in both MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov The structure-activity relationship studies revealed that substitutions on the phenyl ring attached to the thiazole are important for the activity. nih.gov

Other Therapeutic Potentials (e.g., anti-HIV, diuretic, anti-leishmanial, antipyretic, antiprotozoal)

The pharmacological versatility of 5-methylthiazole derivatives extends to a range of other therapeutic areas. nih.govnih.gov

Anti-HIV Activity: The thiazole scaffold is present in the FDA-approved anti-HIV drug Ritonavir. nih.gov Thiazolidinone derivatives, which can be derived from thiazoles, have also been investigated for their anti-HIV properties. nih.govresearchgate.net

Diuretic Activity: Thiazolidinone derivatives have been reported to possess diuretic properties. researchgate.net

Anti-leishmanial Activity: While specific studies on this compound for anti-leishmanial activity are limited, related thiazole and thiadiazole derivatives have shown promise. For example, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines exhibited good anti-leishmanial activity against Leishmania major. nih.gov Another study showed that artemether, a derivative of artemisinin, has an inhibitory effect on the growth of Leishmania major. nih.gov

Antipyretic and Antiprotozoal Activity: Non-steroidal anti-inflammatory drugs (NSAIDs), a class to which some thiazole derivatives belong, often exhibit antipyretic effects. nih.gov Additionally, the thiazole ring is considered a significant scaffold for the synthesis of compounds with antiprotozoal activity. researchgate.net

Mechanistic Elucidation of Biological Activities and Molecular Targets

Identification and Validation of Specific Biomolecular Targets

Derivatives incorporating the 5-methylthiazole-2,4-diamine core have been identified as potent inhibitors of several enzymes, particularly protein kinases, which are crucial regulators of cell signaling.

One of the primary targets identified for aminothiazole-containing compounds is the family of Cyclin-Dependent Kinases (CDKs) . Specifically, derivatives have been developed as highly potent dual inhibitors of CDK2 and CDK9 . acs.org These kinases are pivotal in controlling cell cycle progression and gene transcription, making them attractive targets for cancer therapy. acs.org For instance, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines, which contain the core thiazole (B1198619) structure, demonstrated significant inhibitory activity against both CDK2 and CDK9. acs.org

Another identified target for thiazole-based compounds is Cyclooxygenase-1 (COX-1) . A study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, which are derived from 2-amino-5-methylthiazole (B129938), found that these compounds act as selective COX-1 inhibitors. mdpi.com The study revealed that these derivatives exhibited an inhibitory effect on COX-1 superior to the reference drug naproxen (B1676952), while showing no significant activity against COX-2 or lipoxygenase (LOX). mdpi.com

Furthermore, the broader 2-aminothiazole (B372263) class, to which this compound belongs, has been investigated for its inhibitory effects on various other targets, including:

Traf2- and Nck-interacting kinase (TNIK) , which is involved in the Wnt signaling pathway. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis. nih.gov

Topoisomerase-II (topo-II) enzymes, which are critical for managing DNA topology during replication and transcription. nih.gov

5-Lipoxygenase (5-LOX) , an enzyme involved in the biosynthesis of leukotrienes. tandfonline.com

The thiazole ring is a key structural feature that facilitates interaction with these molecular targets, often by binding to the active site or allosteric sites of enzymes, thereby modulating their function.

Detailed Analysis of Signaling Pathway Modulation

The inhibition of specific biomolecular targets by this compound derivatives leads to the modulation of corresponding intracellular signaling pathways.

Given that derivatives of this compound target CDK2 and CDK9, they directly interfere with the cell cycle and gene transcription pathways . acs.org Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G0/G1 phase, preventing cancer cell proliferation. nih.gov For example, certain novel 2-aminothiazole derivatives were shown to cause cell cycle accumulation at the G0/G1 phase, an effect attributed to the inhibition of the CDK2/E1 complex. nih.gov

The Wnt signaling pathway, often dysregulated in cancer, is another pathway modulated by aminothiazole derivatives. A potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), which incorporates an aminothiazole structure, was shown to attenuate β-catenin/TCF4-mediated transcription. nih.gov

Thiazole-based compounds have also been identified as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling cascades . nih.gov A thiazolidine-2,4-dione derivative was found to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in leukemia cells by simultaneously blocking these two major pathways. nih.gov

In leukemia cells, 4-methylthiazole (B1212942) has been shown to induce apoptosis by disrupting the mitochondrial membrane potential, activating caspase-3, and promoting the release of cytochrome c. researchgate.netksbu.edu.tr This process is also associated with an increase in reactive oxygen species (ROS), indicating elevated oxidative stress. researchgate.netksbu.edu.tr Furthermore, treatment with 4-methylthiazole led to a significant rise in TNF-α levels, suggesting a pro-inflammatory response that could contribute to inhibiting cancer cell viability. researchgate.netksbu.edu.tr

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. These investigations provide a roadmap for designing more potent and selective compounds.

Correlative Analysis of Substituent Effects on Biological Potency

The biological potency of compounds containing the this compound core is highly dependent on the nature and position of various substituents.

Substitution on the Thiazole Ring: The methyl group at the C5 position of the thiazole ring has been shown to be significant. In one study, substituting a hydrogen at the C5-thiazole position with a methyl group resulted in a compound with significantly enhanced CDK2 inhibitory activity. acs.org However, this same substitution led to a dramatic decrease in inhibitory efficiency against CDK9, indicating that substituents at this position can confer target selectivity. acs.org The incorporation of a methyl group at either the C4 or C5 position of the thiazole core was generally found to decrease cytotoxic potency in other series of compounds. nih.gov Conversely, introducing an electron-withdrawing group like a nitro or carbomethoxy group at the C5-thiazole position slightly decreased inhibitory activity against both CDK2 and cell proliferation compared to the C5-methyl analog. acs.org

Substitution on Linked Aromatic Rings: For derivatives where the thiazole is linked to other ring systems (like a pyrimidine (B1678525) or phenyl ring), the substituents on those rings are critical. In a series of CDK2/9 inhibitors, introducing a methyl group on the C5 position of an attached pyrimidine ring was found to be important for enzyme potency, especially against CDK9. acs.org In another study, SAR analysis indicated that electron-donating groups on a phenyl ring attached to the thiazole, such as a methoxy (B1213986) group, may improve cytotoxicity compared to electron-withdrawing groups like a nitro unit. nih.govtandfonline.com The hydrophobic character of substituents on a benzylidene ring was also found to be significant for anti-inflammatory activity. mdpi.com

The table below summarizes the effect of different substituents on the biological activity of this compound derivatives based on various studies.

| Core Structure Moiety | Substituent | Position | Effect on Biological Potency | Target/Activity | Reference |

| Thiazole | Methyl (vs. Hydrogen) | C5 | Significantly enhanced CDK2 inhibition; Decreased CDK9 inhibition. | CDK2/CDK9 | acs.org |

| Thiazole | Nitro or Carbomethoxy | C5 | Slightly decreased CDK2 and anti-proliferative activity. | CDK2 | acs.org |

| Thiazole | Methyl | C4 or C5 | Decreased cytotoxic potency. | Antitumor | nih.gov |

| Pyrimidine (linked) | Methyl | C5 | Important for enzyme potency, especially CDK9. | CDK9 | acs.org |

| Phenyl Ring (linked) | Methoxy (Electron-donating) | Varies | Improved cytotoxicity. | Antitumor | nih.govtandfonline.com |

| Phenyl Ring (linked) | Nitro (Electron-withdrawing) | Varies | Decreased cytotoxicity. | Antitumor | nih.govtandfonline.com |

| Benzylidene Ring (linked) | Hydrophobic groups | Varies | Significant for activity. | Anti-inflammatory | mdpi.com |

Essential Structural Features for Desired Pharmacological Outcomes

Based on extensive research, several structural features of the this compound scaffold and its derivatives have been identified as essential for their pharmacological effects.

The Thiazole Ring: The thiazole ring itself is a fundamental pharmacophore. Its aromatic nature and the presence of sulfur and nitrogen atoms allow it to engage in various interactions with biological targets. nih.gov Studies comparing thiazole with other heterocyclic rings like oxazole (B20620) and pyrazole (B372694) found that the thiazole core was optimal for designing novel inhibitors, for instance, against CDK2 and CDK9. acs.org

The 2,4-Diamine Substitution Pattern: The diamine substitution at the C2 and C4 positions of the thiazole ring is a recurring motif in potent kinase inhibitors. This arrangement allows for crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

The C5-Methyl Group: As highlighted in SAR studies, the methyl group at the C5 position is a key feature. Its presence can significantly enhance potency for certain targets like CDK2, likely by occupying a specific hydrophobic pocket in the enzyme's active site. acs.org

Appropriate Aromatic Substituents: The presence of substituted phenyl or other aromatic rings attached to the diamine nitrogens is critical. These groups often extend into solvent-accessible regions of the target protein or make additional hydrophobic or polar contacts, which are essential for high-affinity binding. For example, a sulfamoyl group on a phenyl ring attached to the N2 position was a key feature in a series of potent CDK2/9 inhibitors. acs.org

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comaps.org It has been widely applied to study thiazole (B1198619) derivatives, providing valuable information on their reactivity and physicochemical properties. researchgate.netacs.orgresearchgate.net

Prediction of Electronic Structure and Chemical Reactivity

DFT calculations are instrumental in predicting the electronic structure and chemical reactivity of molecules like 5-Methylthiazole-2,4-diamine. These calculations can determine parameters such as net atomic charges, bond lengths, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netrsc.org The energy gap between the HOMO and LUMO is a critical indicator of a molecule's reactivity; a smaller gap generally suggests higher reactivity. researchgate.net

For thiazole derivatives, studies have shown that the distribution of electron density, as calculated by DFT, can identify the most likely sites for electrophilic and nucleophilic attack. sciencepublishinggroup.com For instance, in related thiazole compounds, the nitrogen and sulfur atoms of the thiazole ring are often identified as key sites for interactions. sciencepublishinggroup.com The introduction of different substituent groups can significantly alter the electronic properties and, consequently, the reactivity of the thiazole core. researchgate.net Research on similar heterocyclic systems has demonstrated that DFT can effectively predict how structural modifications influence the electronic and reactive characteristics of the molecule. rsc.org

Computational Modeling of Metabolic Pathways and Energy Barriers

Computational modeling, often employing DFT, can be used to explore the metabolic pathways of chemical compounds. While specific DFT studies on the metabolic pathways of this compound are not extensively documented in the provided results, the general approach involves calculating the activation energies for potential metabolic reactions. This allows for the prediction of the most likely metabolic transformations a molecule will undergo.

This type of modeling helps in understanding how the body might process the compound, identifying potential metabolites. uni-stuttgart.deuni-muenchen.de By calculating the energy barriers for various enzymatic reactions, such as those mediated by cytochrome P450 enzymes, researchers can predict which parts of the molecule are most susceptible to metabolism. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is extensively used in drug design to understand how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or enzyme. nih.govresearchgate.net

Simulation of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations have been successfully used to study the binding of thiazole-containing compounds to various biological targets. For instance, derivatives of 5-methylthiazole (B1295346) have been docked into the active sites of enzymes like cyclooxygenase (COX) and topoisomerase II. mdpi.comnih.gov These studies reveal the specific amino acid residues that interact with the ligand and the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. mdpi.com

In a study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives, docking studies identified COX-1 as the main molecular target and revealed that the residue Arg 120 was crucial for the binding activity. mdpi.comnih.gov Similarly, docking of thiazole derivatives into the colchicine (B1669291) binding site of tubulin has helped to explain their anticancer activity. nih.gov For a series of pyrimidine-2,4-diamine derivatives, docking into cyclin-dependent kinases (CDK2 and CDK9) showed that specific substitutions on the thiazole ring could significantly enhance binding affinity. acs.org

Below is a table summarizing the results of selected molecular docking studies on related compounds:

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | COX-1 | Arg120, Tyr355 | Not specified |

| Naphthyridine derivatives containing a methylthiazole moiety | Topoisomerase II | DCC11, DGC10 | -15.02 (for compound 8) |

| 2,4-disubstituted thiazole derivatives | Tubulin (colchicine binding site) | Not specified | -13.88 to -14.50 |

| N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines | CDK2, CDK9 | Not specified | Not specified |

Prediction of Site of Metabolism (SOM) and Enzyme Orientation

Computational tools can predict the most likely sites on a molecule to be metabolized by enzymes, particularly cytochrome P450 (CYP) enzymes. moldiscovery.comopenrisknet.org These "Sites of Metabolism" (SOMs) are identified based on factors like the reactivity of different atoms and their accessibility within the enzyme's active site. nih.govresearchgate.net

Software like MetaSite and FAME use algorithms that consider both the chemical reactivity of the substrate and the enzyme-substrate recognition to predict SOMs. moldiscovery.comopenrisknet.org These predictions are crucial in drug discovery for designing compounds with improved metabolic stability. For a given compound, these programs can rank potential metabolic sites and even predict the structures of the resulting metabolites. moldiscovery.com While a specific SOM prediction for this compound is not available in the search results, the methodologies are well-established for related structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govresearchgate.net This technique allows researchers to study the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the detailed interactions that govern binding. sci-hub.seresearchgate.net

MD simulations can be used to refine the results of molecular docking studies. mdpi.com By simulating the behavior of the docked complex in a more realistic environment (e.g., in water), researchers can assess the stability of the predicted binding mode. fortunejournals.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the system during the simulation. researchgate.netfortunejournals.com

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) modeling is a critical component of modern drug discovery, allowing for the early-stage in silico assessment of a compound's pharmacokinetic profile. acs.orgresearchgate.net For thiazole derivatives, various computational tools and platforms, such as SwissADME, Osiris Property Explorer, and others, are employed to predict these properties. researchgate.netplos.orgorientjchem.org These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics. nih.gov

Research on various thiazole derivatives consistently involves the evaluation of a standard set of ADME parameters. These studies aim to ensure that newly synthesized compounds possess favorable pharmacokinetic properties, such as good oral bioavailability and low toxicity. plos.orgtandfonline.com For instance, in silico ADME studies on novel thiazole Schiff base derivatives validated their potential for oral bioavailability. plos.org Similarly, studies on imidazo[2,1-b]thiazole (B1210989) derivatives included virtual ADME screening to establish a relationship between the compounds' biological, electronic, and physicochemical properties. researchgate.net The general consensus from studies on diverse thiazole-containing scaffolds is the importance of early ADME assessment to optimize drug candidates. acs.orgnih.gov

Detailed Research Findings

In silico ADME predictions for numerous thiazole derivatives have been reported across various studies. For example, a study on 1,3-thiazole derivatives designed as anti-Trypanosoma cruzi agents showed that the compounds complied with Lipinski's and Veber's rules, indicating promising drug-like qualities. nih.gov Another investigation involving thiazole derivatives containing quinoline (B57606) moieties utilized the SwissADME online tool to determine molecular and pharmacokinetic properties. orientjchem.org Furthermore, ADMET predictions for newly designed aminothiazole derivatives as potential Lim kinase 1 inhibitors were also conducted to ensure favorable profiles. These studies collectively highlight the utility of computational methods in forecasting the pharmacokinetic behavior of thiazole-based compounds.

The following table represents a typical set of predicted ADME properties that would be evaluated for a compound like this compound, based on findings for related structures.

Table 1: Representative Predictive ADME Profile for Thiazole Derivatives This table is a generalized representation based on typical ADME predictions for thiazole derivatives and does not represent empirically validated data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For the aminothiazole class of molecules, numerous QSAR studies have been conducted to guide the development of potent inhibitors for various therapeutic targets. nih.govnih.govjocpr.com These studies are fundamental in understanding which structural, physicochemical, and electronic properties are crucial for a compound's efficacy. researchgate.net

QSAR models are typically developed using a series of related compounds, such as aminothiazole derivatives, and their corresponding biological activity data (e.g., IC₅₀ or EC₅₀ values). nih.govtandfonline.com Various statistical methods are employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Support Vector Machines (SVM). nih.govresearchgate.net Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also frequently used to analyze the steric, electrostatic, and hydrophobic fields of molecules in relation to their activity. nih.gov

Detailed Research Findings

QSAR studies on aminothiazole derivatives have successfully identified key molecular descriptors that govern their biological activities against a range of targets.

Anticancer Activity: A QSAR study on 2-aminothiazole (B372263) derivatives as Hec1/Nek2 inhibitors for cancer treatment identified three significant descriptors: ATSC1i (Centred Broto-Moreau autocorrelation of lag 1 / weighted by ionization potential), MATS8c (Moran autocorrelation of lag 8 / weighted by charges), and RPSA (Relative positive surface area). tandfonline.com Another study on aminothiazoles as Aurora A kinase inhibitors used a genetic algorithm with MLR, CoMFA, and CoMSIA to build robust models, suggesting that modifications to the aniline (B41778) group considering electrostatic, hydrophobic, and hydrogen bond properties would influence activity. nih.govresearchgate.net

Anti-prion Activity: For 2-aminothiazole derivatives with anti-prion activity, an MLR-based QSAR model indicated that potent compounds should be asymmetrical, have a low tendency to form hydrogen bonds, and possess a high frequency of nitrogen atoms at a specific topological distance. nih.gov

Anti-tuberculosis Activity: A QSAR study on 2-aminothiazole derivatives as inhibitors of Mycobacterium tuberculosis lipase (B570770) B developed a robust model using a Genetic Function Algorithm (GFA). jocpr.com The model, along with molecular docking, suggested that these compounds could serve as lead structures for new anti-tuberculosis agents. jocpr.com

Other Targets: QSAR studies have also been applied to aminothiazoles targeting Lim kinase 1, where CoMFA and CoMSIA models provided insights into the binding requirements. Additionally, hologram QSAR (HQSAR) has been used to study aminothiazoles as reversible LSD-1 inhibitors, highlighting the importance of bulky and aromatic substituents on the thiazole ring. nih.gov

The following table summarizes key aspects of representative QSAR studies on aminothiazole derivatives, which would inform any future QSAR analysis of this compound.

Table 2: Summary of Representative QSAR Studies on Aminothiazole Derivatives

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Definitive Structure Elucidation

Spectroscopic methods are indispensable for the detailed molecular characterization of 5-Methylthiazole-2,4-diamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-2,4-diamine, reveals characteristic signals that can be extrapolated to understand the proton environment of this compound. For instance, a singlet peak observed around 2.25 ppm is attributed to the methyl (-CH₃) protons attached to the thiazole (B1198619) ring. researchgate.net Another key feature is the appearance of a singlet at approximately 9.30 ppm, corresponding to the two amine (-NH₂) protons. researchgate.net The solvent used for these measurements is typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. In derivatives of 5-methylthiazole (B1295346), the carbon of the methyl group (thiazole-CH₃) typically resonates at a low chemical shift, for example, around 11.57 ppm. mersin.edu.tr The carbon atoms within the thiazole ring itself will have distinct chemical shifts based on their electronic environment, influenced by the attached amino and methyl groups. mersin.edu.trasianpubs.org

2D NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex structural assignments. creative-biostructure.comwalisongo.ac.id

COSY spectra establish proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons within the molecule. creative-biostructure.com

HSQC correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H bonds. creative-biostructure.com

HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the complete molecular structure and confirming the connectivity of different functional groups. walisongo.ac.id

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 5-Methylthiazole Diamine Derivative

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 2.25 | -CH₃ (thiazole) | researchgate.net |

| ¹H | 9.30 | -NH₂ | researchgate.net |

| ¹³C | 11.57 | thiazole-CH₃ | mersin.edu.tr |

| ¹³C | 127.23 | Thiazole ring carbon | mersin.edu.tr |

| ¹³C | 135.44 | Thiazole ring carbon | mersin.edu.tr |

| ¹³C | 156.15 | Thiazole ring carbon | mersin.edu.tr |

| ¹³C | 169.50 | Thiazole ring carbon | mersin.edu.tr |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The FT-IR spectrum of compounds containing a 2-aminothiazole (B372263) moiety shows characteristic absorption bands. The presence of the amino (-NH₂) groups is typically confirmed by bands appearing in the region of 3430 cm⁻¹ and 3285 cm⁻¹. researchgate.net These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The C-H stretching vibrations of the methyl group are expected to appear around 2998 cm⁻¹. researchgate.net Vibrations associated with the thiazole ring itself, including C=N and C=C stretching, will also be present in the fingerprint region of the spectrum, providing further evidence for the heterocyclic core. researchgate.netlibretexts.org

Table 2: Key FT-IR Absorption Bands for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretching | 3430, 3285 | researchgate.net |

| Methyl (-CH₃) | C-H Stretching | 2998 | researchgate.net |

| Thiazole Ring | C=N, C=C Stretching | Fingerprint Region | researchgate.netlibretexts.org |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) reveals the compound's molecular weight. For a related compound, 2-amino-4-ethyl-5-methylthiazole, the calculated molecular weight was confirmed by its mass spectrum. google.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. mersin.edu.tr

The fragmentation pattern observed in the mass spectrum is unique to the molecule's structure. The thiazole ring can undergo characteristic cleavage, leading to specific fragment ions. For instance, the loss of the methyl group or cleavage of the bonds within the heterocyclic ring would produce predictable fragment masses, helping to piece together the molecular structure. spectroscopyonline.comlibretexts.org

Table 3: Mass Spectrometry Data for a Related Thiazole Compound

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| Mass Spectrometry (m/e) | Molecular ion peak found at 142 | Confirms the molecular weight of 2-amino-4-ethyl-5-methylthiazole | google.com |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated and found values are very close (e.g., 319.0682 vs 319.0691) | Provides high-accuracy mass for elemental formula determination of a derivative | mersin.edu.tr |

Elemental Analysis (EA) for Stoichiometric Composition

Elemental analysis (EA) is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in this compound. This data is crucial for confirming the empirical and molecular formula of the compound.

The experimentally determined percentages of each element are compared with the calculated values based on the proposed chemical formula (C₄H₆N₄S). A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric composition. For example, in the synthesis of various thiazole derivatives, elemental analysis is routinely used to validate the final products, with found percentages for C, H, and N closely matching the calculated values. mersin.edu.trnih.gov

Table 4: Example of Elemental Analysis Data for a Thiazole Derivative

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 52.81 | 52.84 | mersin.edu.tr |

| H | 4.43 | 4.40 | mersin.edu.tr |

| N | 17.60 | 17.63 | mersin.edu.tr |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination

This technique provides an unambiguous confirmation of the molecular connectivity and stereochemistry. mdpi.com Studies on related 2-amino-5-methylthiazole (B129938) derivatives have utilized SCXRD to fully characterize their crystal and molecular structures, often revealing details about intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net The resulting crystal structure provides invaluable information that complements the data obtained from spectroscopic methods.

Chromatographic Methods for Separation and Purity Assessment (e.g., TLC, GC, HPLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. acs.org By comparing the retention factor (Rf) of the sample to that of a standard, one can quickly gauge its identity and purity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. While this compound may require derivatization to increase its volatility, GC can be used for its separation and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile compounds. Reversed-phase HPLC is commonly employed to determine the purity of synthesized thiazole derivatives, with purity levels often exceeding 95%. acs.org

Column Chromatography: This is a preparative technique used to purify compounds on a larger scale. Silica (B1680970) gel is a common stationary phase for the column chromatography of organic compounds, allowing for the separation of the desired product from byproducts and starting materials. acs.org

Table 5: Chromatographic Methods for the Analysis of Thiazole Derivatives

| Method | Application | Typical Use | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Silica gel plates | acs.org |

| High-Performance Liquid Chromatography (HPLC) | Purity determination | Reversed-phase columns, purity >95% | acs.org |

| Column Chromatography | Purification | Silica gel as stationary phase | acs.org |

Supramolecular Chemistry and Crystal Engineering of 5 Methylthiazole 2,4 Diamine

Formation of Adducts and Co-crystals with Diverse Co-formers

The molecular structure of 5-Methylthiazole-2,4-diamine, featuring two amine groups and a thiazole (B1198619) ring, provides multiple sites for non-covalent interactions, making it a versatile building block in supramolecular chemistry. Research has demonstrated its ability to form a variety of adducts, including salts and co-crystals, with a range of organic acids. researchgate.netresearchgate.net These interactions are not random; they are governed by the principles of molecular recognition, leading to the formation of predictable supramolecular synthons.

In studies involving the co-crystallization of 2-amino-5-methylthiazole (B129938) (a related compound) with various mono- and dicarboxylic acids, a total of 11 new adducts were synthesized, comprising nine salts and two co-crystals. researchgate.net This highlights the propensity of the thiazole nitrogen to be protonated, forming strong charge-assisted hydrogen bonds. researchgate.netresearchgate.net The choice of co-former is critical in dictating whether a salt or a co-crystal is formed. A general guideline is the "rule of three," which suggests that if the difference in pKa values between the base (this compound) and the acid co-former is greater than three, salt formation is highly probable. acs.org

The formation of these multi-component crystalline solids can significantly alter the physical properties of the parent compound, including melting point, solubility, and stability. For instance, the formation of salts with carboxylic acids has been shown to create robust crystal lattices. researchgate.net

Table 1: Examples of Adducts and Co-crystals Involving Thiazole Derivatives

| Thiazole Derivative | Co-former | Type of Adduct | Reference |

| 2-Amino-5-methylthiazole | Various Carboxylic Acids | Salts and Co-crystals | researchgate.netresearchgate.net |

| 2-Aminothiazole (B372263) | Indole-2-carboxylic acid | Salt | nih.gov |

| 2-Aminothiazole | N-methylpyrrole-2-carboxylic acid | Salt | nih.gov |

| 2-Aminobenzothiazole | Thiophene-2-carboxylic acid | Salt | nih.gov |

Comprehensive Analysis of Non-Covalent Interactions

The stability and structure of the adducts and co-crystals of this compound are dictated by a complex interplay of various non-covalent interactions. These interactions, while individually weak, collectively provide the cohesive forces necessary to build well-defined three-dimensional structures.

Hydrogen Bonding: Hydrogen bonds are the most prominent interactions in the crystal structures of this compound adducts. The amino groups are excellent hydrogen bond donors, while the thiazole nitrogen and the oxygen atoms of carboxylic acid co-formers act as acceptors. researchgate.netresearchgate.net In the case of salts formed with carboxylic acids, strong N-H···O and O-H···N hydrogen bonds are the primary drivers of the crystal packing. researchgate.netresearchgate.net A frequently observed motif is the R2²(8) graph set, which involves a pair of molecules linked by two hydrogen bonds, forming a stable ring-like structure. researchgate.netresearchgate.net In some instances, N-H···S hydrogen bonds have also been observed, further stabilizing the crystal lattice. researchgate.netresearchgate.net

Halogen Bonding: When co-formers containing halogen atoms are used, halogen bonding can play a crucial role in directing the supramolecular assembly. acs.orgnih.gov Halogen bonds are formed between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen atom of the thiazole ring. nih.govnih.gov This interaction is highly directional and can be a powerful tool in crystal engineering to create specific and robust architectures. acs.orgnih.gov

C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor and a π-system (like the thiazole ring) acts as an acceptor. nih.govuh.edu Despite their lower energy compared to classical hydrogen bonds, C-H···π interactions are numerous in crystal structures and collectively contribute to the stability of the packing. researchgate.netresearchgate.net Research on related thiazole derivatives has shown the presence of various C-H···π interactions, including CH-π, CH3-π, and CH2-π contacts. researchgate.net

Table 2: Summary of Non-Covalent Interactions in this compound Adducts

| Interaction Type | Donor | Acceptor | Significance | References |

| Hydrogen Bonding | N-H, O-H | N, O, S | Primary driving force for crystal packing | researchgate.netresearchgate.netresearchgate.net |

| π-π Stacking | Thiazole ring, Aromatic co-formers | Thiazole ring, Aromatic co-formers | Stabilization of the crystal lattice | researchgate.netresearchgate.net |

| Halogen Bonding | Halogen atom (e.g., I, Br) | Thiazole Nitrogen | Directional control of supramolecular assembly | acs.orgnih.govnih.gov |

| C-H···π Interactions | C-H bonds | Thiazole ring, Aromatic π-systems | Fine-tuning of crystal packing | researchgate.netresearchgate.netnih.govuh.edu |

Impact of Supramolecular Architecture on Material Properties and Bioavailability

The deliberate design of supramolecular architectures through co-crystallization can have a profound impact on the material properties of this compound. By modifying the crystal lattice, it is possible to engineer properties such as solubility, dissolution rate, melting point, and mechanical strength. researchgate.net

For pharmaceutical applications, enhancing the bioavailability of a drug substance is a primary goal. Bioavailability is often limited by poor aqueous solubility. Co-crystals and salts can significantly improve the solubility and dissolution rate of a poorly soluble active pharmaceutical ingredient (API). The formation of a salt with a suitable counter-ion or a co-crystal with a highly soluble co-former can disrupt the stable crystal lattice of the API, leading to a more soluble solid form.

While direct studies on the bioavailability of this compound co-crystals are not extensively reported in the provided search results, the principles of crystal engineering strongly suggest that this is a viable strategy for enhancing its biopharmaceutical properties. The formation of various hydrogen-bonded networks and the introduction of different functional groups through co-formers can modulate the interactions with water molecules, thereby influencing solubility. For instance, the introduction of hydrophilic co-formers would be expected to increase the aqueous solubility of the resulting multi-component crystal. The potential for improved bioavailability through these supramolecular strategies is a key driver for continued research in the crystal engineering of this and related compounds. science.gov

Toxicological Profiles and Metabolic Biotransformation Pathways

Formation of Electrophilic Reactive Metabolites from Thiazole (B1198619) Rings

The bioactivation of the thiazole ring is a critical step in the potential toxicity of compounds like 5-Methylthiazole-2,4-diamine. This process, primarily mediated by enzymes, transforms the relatively stable thiazole heterocycle into highly reactive electrophilic metabolites. These metabolites are capable of covalently binding to essential cellular macromolecules, which can disrupt their function and trigger toxic responses or idiosyncratic adverse drug reactions. researchgate.netnih.govuni-duesseldorf.de

The primary pathways for the formation of these reactive species from a thiazole ring involve oxidative reactions. Key electrophilic metabolites that can be formed include:

Epoxides: Formed via oxidation of the C4-C5 double bond of the thiazole ring. This pathway is often considered a major route for bioactivation. The resulting epoxide is a highly electrophilic intermediate. researchgate.netnih.gov Hydrolysis of this epoxide can lead to an unstable diol, which then cleaves the ring to generate a reactive thioamide. nih.gov

S-oxides (Sulfoxides): The sulfur atom in the thiazole ring is susceptible to oxidation, leading to the formation of a sulfoxide (B87167). This can alter the electronic properties of the ring and, in some cases, is a step towards further reactive intermediates. uni-duesseldorf.deresearchgate.net

N-oxides: The nitrogen atom in the thiazole ring can also be oxidized to form an N-oxide metabolite. uni-duesseldorf.de

Oxaziridines: This is another potential, though often less favorable, oxidative pathway. researchgate.net

Quantum chemical studies have shown that for a simple thiazole ring, the energy barrier for epoxidation is significantly lower than for S-oxidation, N-oxidation, or oxaziridine (B8769555) formation, suggesting epoxidation is a preferred bioactivation pathway. researchgate.netnih.gov These initial reactive metabolites can undergo further rearrangements to form even more toxic isomers that can readily react with cellular nucleophiles. researchgate.net

Cytochrome P450 (CYP) Mediated Oxidation Reactions

The metabolic oxidation of the thiazole ring is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of heme-containing enzymes. researchgate.netnih.govrsc.org These enzymes are central to the metabolism of a vast number of xenobiotics, including drugs containing the thiazole moiety. rsc.org The specific CYP isoforms involved can influence the rate and pathway of metabolism.

Molecular docking and in vitro studies have identified several CYP isoforms that are active in the metabolism of various thiazole-containing drugs. uni-duesseldorf.de The primary reactions catalyzed by these enzymes on the thiazole ring are epoxidation and S-oxidation. uni-duesseldorf.deresearchgate.net

The table below summarizes the CYP isoforms known to be involved in thiazole ring oxidation and their preferred metabolic reactions, based on studies of a library of thiazole-containing compounds. uni-duesseldorf.deresearchgate.net